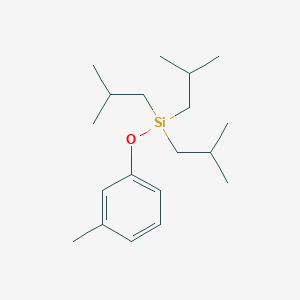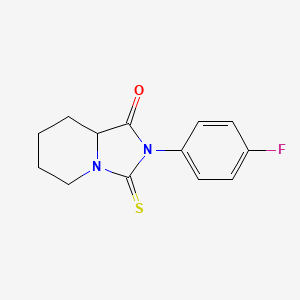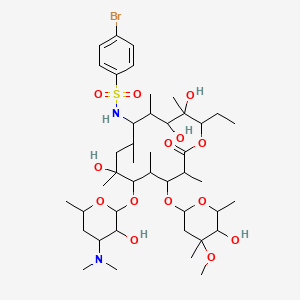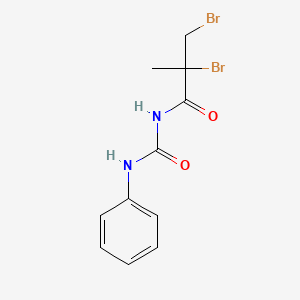
2,3-Dibromo-2-methyl-N-(phenylcarbamoyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-2-methyl-N-(phenylcarbamoyl)propanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two bromine atoms, a methyl group, and a phenylcarbamoyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-2-methyl-N-(phenylcarbamoyl)propanamide typically involves the bromination of 2-methyl-N-(phenylcarbamoyl)propanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control systems. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-2-methyl-N-(phenylcarbamoyl)propanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: Oxidative conditions can lead to the formation of new compounds with altered functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents at moderate temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to compounds with altered oxidation states and functionalities .
Scientific Research Applications
2,3-Dibromo-2-methyl-N-(phenylcarbamoyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-2-methyl-N-(phenylcarbamoyl)propanamide involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and phenylcarbamoyl group play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to altered cellular processes and responses .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-N-(phenylcarbamoyl)propanamide: Similar structure but lacks the methyl group.
2,3-Dibromo-2-methylpropanamide: Similar structure but lacks the phenylcarbamoyl group.
2,3-Dibromo-2-methyl-N-(carbamoyl)propanamide: Similar structure but lacks the phenyl group.
Uniqueness
2,3-Dibromo-2-methyl-N-(phenylcarbamoyl)propanamide is unique due to the presence of both bromine atoms and the phenylcarbamoyl group, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
58414-20-3 |
|---|---|
Molecular Formula |
C11H12Br2N2O2 |
Molecular Weight |
364.03 g/mol |
IUPAC Name |
2,3-dibromo-2-methyl-N-(phenylcarbamoyl)propanamide |
InChI |
InChI=1S/C11H12Br2N2O2/c1-11(13,7-12)9(16)15-10(17)14-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,14,15,16,17) |
InChI Key |
WFUYFGFWZPFCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C(=O)NC(=O)NC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)

![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
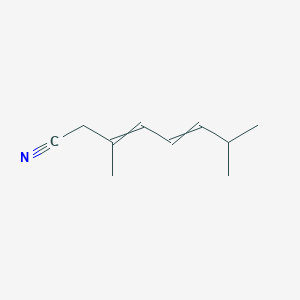
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
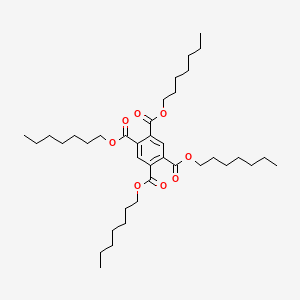
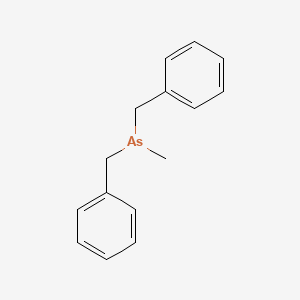
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
